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Compound of Interest

Compound Name: (+-)-3-Phenyllactic acid

Cat. No.: B1666311

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (x)-3-
Phenyllactic acid, a significant molecule in various biological and chemical research fields. The
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison.
Detailed experimental protocols are also provided to aid in the replication and verification of
these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (x)-3-Phenyllactic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons
7.28 -7.38 m 5H
(CeH5s)
4.25-4.27 dd 1H CH-OH
3.08-3.11 dd 1H CH:z (diastereotopic)
2.85-2.89 dd 1H CH:z (diastereotopic)

Solvent: D20, Frequency: 600 MHz[1][2]

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm

Assignment

177.0 C=0 (Carboxylic acid)
137.5 Aromatic C (quaternary)
129.5 Aromatic CH

128.8 Aromatic CH

127.0 Aromatic CH

72.5 CH-OH

40.5 CH:

Solvent and frequency not specified in the initial data. The assignments are based on typical

chemical shifts for similar structures.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Description Functional Group
3400 - 2400 (broad) O-H stretch Carboxylic acid & Alcohol
3080 - 3030 C-H stretch Aromatic

2960 - 2850 C-H stretch Aliphatic

1715 C=0 stretch Carboxylic acid

1600, 1495, 1450 C=C stretch Aromatic ring

1220 C-O stretch Carboxylic acid/Alcohol
740, 700 C-H bend (out-of-plane) Monosubstituted benzene

Mass Spectrometry (M) @@

m/z Relative Intensity (%) Proposed Fragment
166 - [M]* (Molecular lon)
149 - [M-OHJ*

121 - [M-COOH]*

103 - [CsH]*

91 100 [C7H7]* (Tropylium ion)
77 - [CeHs]* (Phenyl ion)

lonization method: Electron lonization (EI)[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of (x)-3-Phenyllactic acid in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., D20, CDCls, DMSO-ds) in a clean, dry NMR tube.[4][5]
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[6][7] For 13C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good
signal-to-noise ratio in a reasonable time.[4]

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing in organic solvents.[4]

o Data Acquisition:

[¢]

Place the NMR tube in the spectrometer's probe.

[e]

Lock the spectrometer onto the deuterium signal of the solvent.

o

Shim the magnetic field to achieve homogeneity.

[¢]

Acquire the *H NMR spectrum, typically using a single pulse experiment.

[e]

Acquire the 13C NMR spectrum, often using a proton-decoupled pulse sequence.

» Data Processing:

o

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

[¢]

Phase the spectrum to obtain pure absorption peaks.

[¢]

Reference the spectrum to the internal standard (TMS at O ppm) or the residual solvent
peak.

o

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal is clean.
o Place a small amount of solid (x)-3-Phenyllactic acid directly onto the crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.[8]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.irisotope.com/en/blog/33/basics-of-nmr-sample-preparation-and-analysis-of-nmr-analysis-data
https://publish.uwo.ca/~chemnmr/usingthefacility/NMR_Sample_Preparation_2.0.pdf
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of (£)-3-Phenyllactic acid with 100-200 mg of dry potassium bromide (KBr)
powder in an agate mortar.[9]

o Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[9]
o Data Acquisition:

o Obtain a background spectrum of the empty ATR crystal or the pure KBr pellet.

o Place the sample (on the ATR crystal or the KBr pellet in a holder) in the IR beam.

o Acquire the sample spectrum. The instrument automatically ratios the sample spectrum
against the background spectrum to produce the final transmittance or absorbance
spectrum.[10]

o Data Analysis:

o lIdentify the characteristic absorption bands and correlate them to the functional groups
present in the molecule.

Mass Spectrometry

o Sample Introduction: The method of sample introduction depends on the ionization
technique. For a relatively volatile solid like (x)-3-Phenyllactic acid, direct insertion or use
with a gas chromatography (GC-MS) system is common.[11][12]

« lonization: In Electron lonization (EI), the sample is bombarded with a high-energy electron
beam, causing the molecule to lose an electron and form a molecular ion ([M]*). This high
energy often leads to fragmentation of the molecular ion.[11][12]

e Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the
ions based on their mass-to-charge ratio (m/z).[13][14]

» Detection: A detector records the abundance of each ion at a specific m/z value.
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o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% (the

base peak).[15]

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound like (£)-3-Phenyllactic acid.

General Spectroscopic Analysis Workflow
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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